[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
CAS No.: 1142204-57-6
Cat. No.: VC2307897
Molecular Formula: C23H29N3O4
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142204-57-6 |
|---|---|
| Molecular Formula | C23H29N3O4 |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 2-(N-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-4-methoxyanilino)acetic acid |
| Standard InChI | InChI=1S/C23H29N3O4/c1-30-21-9-7-20(8-10-21)26(17-23(28)29)16-22(27)24-19-11-13-25(14-12-19)15-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3,(H,24,27)(H,28,29) |
| Standard InChI Key | NTUSNIXSZKBLPI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N(CC(=O)NC2CCN(CC2)CC3=CC=CC=C3)CC(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)N(CC(=O)NC2CCN(CC2)CC3=CC=CC=C3)CC(=O)O |
Introduction
Chemical Identity and Basic Properties
[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is a bioactive small molecule characterized by several identifying parameters. The compound contains a benzylpiperidine moiety, a methoxyphenyl group, and an aminoacetic acid backbone, suggesting potential for biological activity due to the presence of pharmacophores commonly found in drug compounds .
Chemical Identifiers and Physical Properties
Table 1 presents the key chemical identifiers and physical properties of the compound.
| Parameter | Value |
|---|---|
| CAS Number | 1142204-57-6 |
| Molecular Formula | C23H29N3O4 |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 2-(N-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-4-methoxyanilino)acetic acid |
| Standard InChIKey | NTUSNIXSZKBLPI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N(CC(=O)NC2CCN(CC2)CC3=CC=CC=C3)CC(=O)O |
| PubChem Compound | 25219992 |
| Physical State | Solid (inferred) |
| Product Classification | Bioactive Small Molecules |
The compound features a distinctive structure with multiple functional groups including amide linkages, a benzyl group attached to a piperidine ring, a methoxyphenyl group, and a terminal carboxylic acid function .
Structural Analysis and Chemical Characteristics
Structural Features
The molecular structure of [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid incorporates several key structural elements that contribute to its potential biological activity:
-
A benzylpiperidine moiety, which is often associated with CNS activity in pharmaceutical compounds
-
A methoxyphenyl group, which can enhance membrane permeability and binding interactions
-
An aminoacetic acid backbone, which can participate in hydrogen bonding and ionic interactions
-
Multiple amide linkages, which provide structural rigidity and hydrogen bonding capabilities
-
A terminal carboxylic acid function, which can participate in ionic interactions with biological targets
Comparative Analysis with Structural Analogs
Table 2 compares [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid with two structurally related compounds, highlighting similarities and differences in their chemical properties.
| Property | [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid | ((4-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)-amino]-2-oxoethyl}amino)acetic acid | 2-((4-Methoxyphenyl)(2-(3-methylpiperidin-1-yl)-2-oxoethyl)amino)acetic acid |
|---|---|---|---|
| CAS Number | 1142204-57-6 | 1142216-14-5 | 1142205-85-3 |
| Molecular Formula | C23H29N3O4 | C16H24N4O4 | C17H24N2O4 |
| Molecular Weight | 411.5 g/mol | 336.39 g/mol | 320.38 g/mol |
| Key Structural Difference | Contains benzylpiperidine moiety | Contains methylpiperazine ring | Contains methylpiperidine ring |
| Common Feature | 4-methoxyphenyl group and aminoacetic acid | 4-methoxyphenyl group and aminoacetic acid | 4-methoxyphenyl group and aminoacetic acid |
The structural variations among these compounds primarily involve modifications to the heterocyclic ring system while maintaining the 4-methoxyphenyl group and aminoacetic acid backbone, potentially resulting in different biological activities and physicochemical properties .
Synthesis Considerations
Green Chemistry Considerations
Recent trends in chemical synthesis emphasize environmentally friendly methodologies. For complex organic molecules like [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid, green chemistry approaches might include:
-
Use of eco-friendly solvents such as ethanol or water
-
Room temperature reactions where possible
-
Minimization of hazardous reagents
-
High atom economy reactions
Such approaches align with contemporary research practices that aim to deliver products with high yields and purity while reducing environmental impact and avoiding costly catalysis .
Research Context and Analytical Approaches
Analytical Methods for Characterization
The characterization of complex organic molecules like [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid typically involves multiple complementary techniques:
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H and ¹³C NMR)
-
Fourier Transform Infrared Spectroscopy (FTIR) for functional group identification
-
Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis
-
-
Chromatographic Methods:
-
Physical Property Determination:
-
Melting point analysis
-
Solubility profiling
-
Crystal structure determination via X-ray crystallography when applicable
-
Quality Evaluation Considerations
For research or commercial applications of [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid, quality evaluation would typically address:
-
Chemical Purity: Determination of purity using chromatographic techniques
-
Structural Verification: Confirmation of chemical structure through spectroscopic methods
-
Impurity Profiling: Identification and quantification of potential synthetic byproducts or degradation products
-
Stability Assessment: Evaluation of chemical stability under various storage conditions
-
Batch-to-Batch Consistency: Ensuring reproducibility in synthesis and properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume